(S)-2-Amino-1-hydroxyhexan-3-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H13NO2 |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
(2S)-2-amino-1-hydroxyhexan-3-one |
InChI |
InChI=1S/C6H13NO2/c1-2-3-6(9)5(7)4-8/h5,8H,2-4,7H2,1H3/t5-/m0/s1 |
InChI Key |
ZJWZHYNZHUYBFO-YFKPBYRVSA-N |
Isomeric SMILES |
CCCC(=O)[C@H](CO)N |
Canonical SMILES |
CCCC(=O)C(CO)N |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of S 2 Amino 1 Hydroxyhexan 3 One
Nucleophilic and Electrophilic Reactivity at Amino, Hydroxyl, and Carbonyl Centers
The reactivity of (S)-2-Amino-1-hydroxyhexan-3-one is characterized by the distinct nucleophilic and electrophilic nature of its functional centers. The primary amino group and the primary hydroxyl group are both nucleophilic, capable of attacking electron-deficient centers. The nitrogen atom of the amino group, with its lone pair of electrons, is generally a stronger nucleophile than the oxygen of the hydroxyl group under neutral or basic conditions.
Conversely, the carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. The presence of an adjacent amino group can influence the reactivity of the carbonyl group through inductive effects and potential intramolecular hydrogen bonding.
Table 1: Nucleophilic and Electrophilic Centers of this compound
| Functional Group | Atom | Character | Potential Reactions |
| Amino | Nitrogen | Nucleophilic | Acylation, Alkylation, Imine formation |
| Hydroxyl | Oxygen | Nucleophilic | Acylation, Etherification, Esterification |
| Carbonyl | Carbon | Electrophilic | Nucleophilic addition, Reduction, Reductive amination |
The amino group can readily undergo reactions such as acylation with acid chlorides or anhydrides to form amides, and alkylation with alkyl halides. It can also react with aldehydes and ketones to form imines. The hydroxyl group can be acylated to form esters or converted into an ether.
The electrophilic carbonyl group is a key site for carbon-carbon bond formation through reactions with organometallic reagents like Grignard or organolithium reagents. It can also be reduced to a secondary alcohol using various reducing agents such as sodium borohydride.
Stereoselective Derivatization Strategies
The inherent chirality of this compound makes it a valuable precursor for the synthesis of other chiral molecules. Stereoselective derivatization strategies aim to transfer the stereochemical information from the starting material to the product with high fidelity.
The bifunctional nature of this compound makes it an excellent substrate for the synthesis of chiral heterocycles. The amino and carbonyl groups can participate in cyclization reactions to form a variety of nitrogen-containing rings.
One prominent example is the Robinson-Gabriel synthesis, where an α-amino ketone is reacted with an acid chloride to form an intermediate that can be cyclized under acidic conditions to yield an oxazole. youtube.com This methodology can be applied to this compound to generate chiral oxazoles.
Furthermore, intramolecular 1,3-dipolar cycloaddition reactions represent a powerful strategy for the synthesis of enantiomerically pure heterocyclic compounds. Current time information in Bangalore, IN. By converting the amino or hydroxyl group into a suitable 1,3-dipole precursor, and introducing a dipolarophile into the molecule, intramolecular cycloadditions can lead to the formation of various chiral nitrogen- and oxygen-containing heterocycles with high stereocontrol. The use of chiral auxiliaries derived from 1,2-amino alcohols is a well-established method in asymmetric synthesis for the construction of chiral heterocycles. acs.orgnih.gov
This compound can serve as a scaffold for the preparation of functionalized aliphatic chains with defined stereochemistry. The existing functional groups can be manipulated or used to introduce new functionalities.
For instance, the ketone can be reduced to a hydroxyl group, leading to the formation of a chiral 1,2-amino-3-diol. This transformation can be achieved with high stereoselectivity using various reducing agents. These resulting amino diols are valuable building blocks in their own right.
Alternatively, the amino group can direct the introduction of substituents at the α-carbon. Chiral α-amino ketones are important synthons in organic synthesis and can be converted into other valuable compounds like α-amino alcohols or α-amino acids. nih.govrsc.org The development of catalytic enantioselective methods for the synthesis of chiral α-amino ketones has been a significant area of research. nih.govrsc.org
Rearrangement Reactions and Mechanism Elucidation
α-Hydroxy ketones and related structures are known to undergo characteristic rearrangement reactions. For this compound, the most relevant of these is the α-ketol rearrangement and its nitrogen-containing analogues. wikipedia.orgnih.govresearchgate.netorganicreactions.orgbeilstein-journals.org
The α-ketol rearrangement involves the 1,2-migration of an alkyl or aryl group in an α-hydroxy ketone, typically induced by acid or base. wikipedia.orgorganicreactions.org This reversible reaction is driven by the formation of a more stable isomeric product. wikipedia.org For this compound, this could involve the migration of the ethyl group.
A related and synthetically important transformation is the Heyns rearrangement, which involves the reaction of an α-hydroxy ketone with an amine to form an α-amino ketone. rsc.org The mechanism is believed to proceed through the formation of an α-hydroxy imine intermediate which then rearranges. rsc.org The development of asymmetric versions of the Heyns rearrangement has been a subject of study. rsc.org
Furthermore, α-hydroxy imines, which can be formed from this compound, can undergo the α-iminol rearrangement to yield α-amino ketones. nih.govbeilstein-journals.org This rearrangement is often thermodynamically favorable and can be driven to completion, sometimes with high stereoselectivity. nih.govbeilstein-journals.org
Table 2: Potential Rearrangement Reactions of this compound
| Rearrangement | Reactant Type | Product Type | Key Features |
| α-Ketol Rearrangement | α-Hydroxy ketone | Isomeric α-Hydroxy ketone | Reversible, thermodynamically controlled. wikipedia.orgorganicreactions.org |
| Heyns Rearrangement | α-Hydroxy ketone + Amine | α-Amino ketone | Involves α-hydroxy imine intermediate. rsc.org |
| α-Iminol Rearrangement | α-Hydroxy imine | α-Amino ketone | Often thermodynamically favorable. nih.govbeilstein-journals.org |
Metal-Catalyzed Transformations and Ligand Design Incorporating this compound Motifs
The functional groups of this compound make it a suitable substrate and a potential ligand for metal-catalyzed transformations. The amino and hydroxyl groups can coordinate to a metal center, influencing the reactivity and stereoselectivity of a reaction.
Recent advances have demonstrated the utility of metal catalysts in transformations involving α-amino ketones and related structures. For example, palladium-catalyzed asymmetric arylation of in situ generated α-keto imines provides an efficient route to chiral α-amino ketones. nih.govrsc.org Ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones is another powerful method for the synthesis of chiral 1,2-amino alcohols.
The structural motif of an α-amino-β-hydroxy ketone, as present in this compound, can be incorporated into the design of chiral ligands for asymmetric catalysis. The ability of the amino and hydroxyl groups to chelate to a metal center can create a well-defined chiral environment, enabling high levels of stereocontrol in a variety of metal-catalyzed reactions. The development of chiral ligands is a cornerstone of asymmetric synthesis. nih.gov For instance, chiral N,N'-dioxide-nickel(II) complexes have been developed for direct catalytic asymmetric aldol (B89426) reactions. nih.gov The use of chiral auxiliaries derived from 1,2-amino alcohols is also a well-established strategy in asymmetric synthesis. acs.orgnih.gov
Advanced Structural Elucidation and Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
High-resolution NMR spectroscopy is a cornerstone for determining the constitution and stereochemistry of organic molecules. For (S)-2-Amino-1-hydroxyhexan-3-one, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provide a complete picture of the atomic connectivity and spatial relationships.
Due to a lack of specific published spectra for this compound, the following data are predicted based on established chemical shift values for similar functional groups and analogous compounds like 3-hydroxybutanone and other α-amino alcohols. docbrown.infochemicalbook.com
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each proton environment. The chemical shifts are influenced by adjacent functional groups, such as the carbonyl, hydroxyl, and amino groups. Key correlations can be established using 2D NMR techniques like COSY (Correlation Spectroscopy), which reveals proton-proton coupling networks.
¹³C NMR Spectroscopy: The carbon spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon (C3) is expected to have the most downfield chemical shift. The carbons attached to the electronegative oxygen (C1) and nitrogen (C2) atoms will also be significantly deshielded. Techniques like DEPT-135 can be used to differentiate between CH, CH₂, and CH₃ groups. bas.bg
Interactive Data Table: Predicted NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity / Notes |
| C1 (-CH₂OH) | ~3.6 - 3.8 | ~65 | d, J ≈ 5 Hz (integrates to 2H) |
| C2 (-CH(NH₂)-) | ~3.9 - 4.1 | ~60 | dd (doublet of doublets) |
| C3 (-C=O) | - | ~210 | Carbonyl carbon, no attached protons |
| C4 (-CH₂-) | ~2.5 | ~38 | t (triplet) |
| C5 (-CH₂-) | ~1.5 | ~17 | sextet |
| C6 (-CH₃) | ~0.9 | ~14 | t (triplet) |
| -OH | Variable | - | Broad singlet, exchanges with D₂O |
| -NH₂ | Variable | - | Broad singlet, exchanges with D₂O |
Note: Chemical shifts are relative to TMS in a solvent like CDCl₃. Coupling constants (J) are approximate values.
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is crucial for identifying functional groups and probing non-covalent interactions like hydrogen bonding.
Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions from the polar bonds in the molecule. The presence of hydroxyl (-OH), amino (-NH₂), and carbonyl (C=O) groups leads to characteristic, strong absorption bands. Intramolecular and intermolecular hydrogen bonding can cause significant broadening and shifting of the -OH and -NH₂ stretching frequencies. chemicalbook.comnist.govchemicalbook.com
Raman Spectroscopy: Raman spectroscopy, which measures scattered light, is complementary to IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The C=O stretch is also Raman active, and the aliphatic C-C and C-H bonds will produce characteristic signals in the spectrum. researchgate.netresearchgate.net
Interactive Data Table: Typical Vibrational Frequencies for this compound
| Functional Group | Vibration Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Intensity |
| O-H (Alcohol) | Stretching | 3500 - 3200 (broad) | Weak |
| N-H (Amine) | Stretching | 3500 - 3300 (medium, two bands) | Weak to Medium |
| C-H (Aliphatic) | Stretching | 3000 - 2850 (strong) | Strong |
| C=O (Ketone) | Stretching | ~1715 (strong) | Medium to Strong |
| N-H (Amine) | Bending | 1650 - 1580 (medium) | Weak |
| C-O (Alcohol) | Stretching | 1260 - 1050 (strong) | Weak |
| C-N (Amine) | Stretching | 1250 - 1020 (medium) | Weak |
Chiroptical Spectroscopy (CD, ORD) for Absolute Configuration Confirmation
Chiroptical techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable for confirming the absolute configuration of chiral molecules. libretexts.org These methods measure the differential absorption or rotation of left- and right-circularly polarized light. youtube.com
For this compound, the primary chromophore is the carbonyl group. The n→π* electronic transition of the ketone, which is typically weak in UV-Vis absorption, gives rise to a distinct signal in the CD spectrum, known as a Cotton effect. The sign of this Cotton effect is directly related to the spatial arrangement of substituents around the carbonyl group, as described by the octant rule.
For the (S)-configuration at the α-carbon (C2), the bulky propyl group and the amino/hydroxymethyl substituents create a chiral environment. This is expected to produce a characteristic Cotton effect in the CD spectrum, allowing for unambiguous confirmation of the (S)-stereochemistry when compared to theoretical calculations or reference compounds. jst.go.jpnih.govnih.gov
High-Resolution Mass Spectrometry Techniques for Fragment Analysis and Isotopic Labeling Studies
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the parent ion, allowing for the determination of its elemental formula. Furthermore, tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns that confirm the molecular structure. Chiral α-amino ketones are known to produce specific fragments that can be used as structural fingerprints. nih.gov
Fragmentation Analysis: The fragmentation of protonated this compound would likely proceed through several key pathways:
Alpha-cleavage: Cleavage of the bond between the carbonyl carbon (C3) and the propyl chain (C4), a favorable fragmentation for ketones.
Loss of Water: Dehydration involving the hydroxyl group.
Loss of Ammonia (B1221849): Elimination of the amino group.
Cleavage adjacent to the amine: Fission of the C1-C2 or C2-C3 bond.
Isotopic Labeling: Isotopic labeling studies, where specific hydrogen atoms are replaced with deuterium (B1214612) (²H), are powerful for confirming fragmentation mechanisms. For instance, exchanging the labile protons on the -OH and -NH₂ groups with deuterium from D₂O would result in a predictable mass shift in the parent ion and in any fragments that retain these groups. This helps to pinpoint the location of atoms in the fragment ions.
Interactive Data Table: Predicted HRMS Fragments for [M+H]⁺ of this compound (C₆H₁₃NO₂) - Exact Mass: 132.0970
| Proposed Fragment Formula | Fragmentation Pathway | Predicted m/z |
| [C₆H₁₂NO]⁺ | Loss of H₂O | 114.0919 |
| [C₃H₆NO₂]⁺ | α-cleavage (loss of C₃H₇) | 88.0399 |
| [C₄H₉O]⁺ | Cleavage of C2-C3 bond, loss of CH₂NH₂ | 73.0653 |
| [C₅H₁₀O₂]⁺ | Loss of NH₃ | 114.0681 |
X-ray Crystallography for Solid-State Structural Analysis and Conformational Studies
X-ray crystallography provides the most definitive structural information for a molecule in the solid state. If a suitable single crystal of this compound could be obtained, this technique would yield precise data on bond lengths, bond angles, and torsional angles.
This analysis would unambiguously confirm the relative and absolute stereochemistry. Furthermore, it would reveal the preferred solid-state conformation of the molecule and detail the intermolecular interactions, particularly the hydrogen-bonding network formed by the amine and hydroxyl groups. As of this writing, a crystal structure for this compound is not available in the public domain.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost to predict the electronic structure of molecules. For (S)-2-Amino-1-hydroxyhexan-3-one, DFT calculations would be pivotal in understanding its fundamental chemical nature.
Detailed Research Applications: A DFT analysis would begin with the optimization of the molecule's geometry to find its most stable three-dimensional structure. From this optimized structure, a wealth of information could be derived. Key applications would include the calculation of molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals are crucial for predicting the molecule's reactivity, indicating likely sites for nucleophilic and electrophilic attack.
Furthermore, DFT can generate an electrostatic potential map, which illustrates the charge distribution across the molecule. This would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of this compound, such as the oxygen of the carbonyl and hydroxyl groups, and the nitrogen of the amine group. This information is fundamental for predicting how the molecule will interact with other reagents.
Table 1: Hypothetical DFT-Derived Properties for this compound
| Parameter | Predicted Information | Significance |
|---|---|---|
| Optimized Geometry | Bond lengths, bond angles, and dihedral angles for the lowest energy structure. | Provides the foundational 3D structure for all other calculations. |
| HOMO Energy | The energy of the highest occupied molecular orbital. | Indicates the molecule's ability to donate electrons (nucleophilicity). |
| LUMO Energy | The energy of the lowest unoccupied molecular orbital. | Indicates the molecule's ability to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Relates to the molecule's chemical stability and reactivity. |
| Electrostatic Potential | A map of charge distribution on the molecular surface. | Identifies reactive sites for electrostatic interactions. |
| Vibrational Frequencies | Calculated infrared (IR) spectrum. | Allows for comparison with experimental spectra to confirm structure. |
Conformational Analysis and Energy Minimization Studies
Due to the presence of several single bonds, this compound can exist in multiple spatial arrangements, or conformations. Conformational analysis is the study of these different arrangements and their relative energies.
Detailed Research Applications: A systematic conformational search would identify all possible low-energy conformers of this compound. This is typically achieved by rotating the dihedral angles of the flexible bonds in a stepwise manner. Each resulting conformation would then undergo energy minimization to find its most stable geometry. The relative energies of these minimized conformers would determine their population at a given temperature according to the Boltzmann distribution. Such studies are crucial as the reactivity and biological activity of a molecule can be highly dependent on its preferred conformation. Intramolecular hydrogen bonding, for instance between the hydroxyl and carbonyl groups or the amine and carbonyl groups, would be a key factor in stabilizing certain conformations, and this would be a primary focus of such a study.
Table 2: Illustrative Data from a Conformational Analysis of this compound
| Conformer ID | Key Dihedral Angles (°) | Relative Energy (kcal/mol) | Predicted Population (%) | Key Intramolecular Interactions |
|---|---|---|---|---|
| Conf-01 | [Values] | 0.00 | High | O-H···O=C hydrogen bond |
| Conf-02 | [Values] | 1.25 | Moderate | N-H···O=C hydrogen bond |
Transition State Modeling for Reaction Mechanism Elucidation
Transition state theory is fundamental to understanding the rates and mechanisms of chemical reactions. Modeling the transition states of reactions involving this compound would provide deep insights into its chemical transformations.
Detailed Research Applications: For any reaction that this compound undergoes, such as its synthesis via oxidation of an amino alcohol or its participation in an aldol-type reaction, computational chemists can model the high-energy transition state structure. By locating the transition state on the potential energy surface, the activation energy for the reaction can be calculated. This activation energy is directly related to the reaction rate. Comparing the activation energies for different possible reaction pathways allows for the determination of the most likely mechanism. For stereoselective reactions, modeling the transition states leading to different stereoisomers can explain and predict the observed stereochemical outcome.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
Molecules in the real world are not in isolation; they are surrounded by solvent molecules and may interact with other solutes. Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of these interactions.
Detailed Research Applications: An MD simulation of this compound in a solvent, such as water, would reveal how the solvent molecules arrange themselves around the solute. This would provide information on the solvation shell and the specific hydrogen bonding patterns between the compound and the solvent. Such simulations are crucial for understanding the solubility and stability of the compound in different media. Furthermore, if this compound were to interact with a biological target like an enzyme, MD simulations could be used to model the binding process, showing how the molecule fits into the active site and the key intermolecular interactions (hydrogen bonds, van der Waals forces, etc.) that stabilize the complex.
Quantum Chemical Descriptors for Stereochemical Control
In the synthesis of a chiral molecule like this compound, controlling the stereochemistry is paramount. Quantum chemical descriptors are numerical values derived from the electronic structure that can be correlated with the stereochemical outcome of a reaction.
Detailed Research Applications: In a potential asymmetric synthesis of this compound, for example, through a chiral catalyst-mediated reaction, quantum chemical calculations could be performed on the transition states leading to the (S) and (R) enantiomers. By analyzing properties such as the energies of the transition states, atomic charges, and steric hindrance (quantified by steric descriptors), a computational model could be built to predict the enantiomeric excess (ee) of the reaction. This predictive power is invaluable for designing more efficient and selective synthetic routes, as it allows for the in silico screening of different catalysts and reaction conditions before they are tested in the laboratory.
Applications As a Chiral Building Block in Complex Molecule Synthesis
Precursor in Natural Product Synthesis
The enantiomerically pure nature of (S)-2-Amino-1-hydroxyhexan-3-one makes it an attractive starting material for the total synthesis of various natural products, where precise control of stereochemistry is paramount.
Stereoselective Construction of Polyketide Chains
While direct incorporation of the entire this compound molecule into polyketide chains is not extensively documented, its structural motifs are representative of key fragments found in these complex natural products. Polyketides are assembled by polyketide synthases (PKS) through the iterative condensation of short-chain carboxylic acid derivatives. Current time information in Bangalore, IN. The stereocenters present in this compound, specifically the (S)-amino and hydroxyl groups, mirror the chiral centers often generated by ketoreductase and aminotransferase domains within PKS machinery.
Synthetic chemists can utilize this chiral building block to introduce predetermined stereochemistry into specific segments of a polyketide backbone. For instance, the α-amino ketone functionality can be chemically manipulated to form various extender units that can then be coupled with other fragments in a convergent synthetic strategy. This approach allows for the efficient and stereocontrolled synthesis of complex polyketide fragments that would be challenging to assemble using traditional methods.
Assembly of Nitrogen-Containing Heterocycles and Alkaloid Scaffolds
The inherent functionality of this compound makes it a highly suitable precursor for the synthesis of a wide array of nitrogen-containing heterocycles, which form the core of many alkaloids and other bioactive natural products. The vicinal amino and hydroxyl groups can readily participate in cyclization reactions to form five- and six-membered rings.
For example, intramolecular condensation between the amine and the ketone can lead to the formation of chiral dihydropyrazines or piperazinones after appropriate functional group manipulations. Furthermore, the amino alcohol moiety is a key component in the structure of many amino-polyols and amino-diols found in bioactive compounds. Synthetic strategies can leverage the pre-existing stereocenters of this compound to construct these complex motifs with high fidelity. The development of catalytic dehydrative cyclization reactions offers a mild and efficient method to convert β- or γ-hydroxy amides, which can be derived from this building block, into corresponding nitrogen-containing heterocycles.
Scaffold for Complex Chemical Library Generation
The structural and functional diversity inherent in this compound makes it an ideal scaffold for the generation of complex chemical libraries for drug discovery and chemical biology applications. The three distinct functional groups—the primary amine, the secondary alcohol, and the ketone—can be selectively and orthogonally modified to create a vast array of derivatives.
Starting from this single chiral scaffold, combinatorial approaches can be employed to introduce a wide range of substituents at these three positions. For example, the amine can be acylated, alkylated, or converted to various other nitrogen-containing functional groups. The hydroxyl group can be etherified, esterified, or oxidized. The ketone offers a handle for reactions such as Wittig olefination, reductive amination, or aldol (B89426) condensations. This multi-directional derivatization allows for the rapid exploration of chemical space around a core chiral framework, increasing the probability of identifying novel bioactive molecules.
Role in the Synthesis of Advanced Intermediates for Specialty Chemicals
Beyond its use in the synthesis of natural products and libraries for drug discovery, this compound serves as a valuable precursor for advanced intermediates used in the production of specialty chemicals. These intermediates often possess specific stereochemical and functional group requirements for their intended applications, such as in materials science, agrochemicals, or as components of more complex industrial products.
The ability to introduce a chiral α-amino ketone moiety into a molecule is a significant advantage in the synthesis of specialty chemicals where chirality can impart desired properties, such as in liquid crystal displays or as chiral dopants in polymers. The functional handles on this compound allow for its incorporation into larger molecular frameworks through various coupling and condensation reactions, leading to the creation of novel and high-value specialty chemical intermediates.
Design of Chiral Ligands and Organocatalysts Incorporating the this compound Scaffold
The development of new chiral ligands and organocatalysts is a cornerstone of modern asymmetric synthesis. The stereochemically defined structure of this compound provides an excellent foundation for the design of novel catalytic systems. The vicinal amino alcohol motif is a well-established and effective coordinating group for a variety of metals used in asymmetric catalysis.
By modifying the core structure of this compound, researchers can develop new classes of chiral ligands. For instance, the amine and hydroxyl groups can be derivatized with phosphine, pyridine, or other coordinating moieties to create bidentate or tridentate ligands for transition metal-catalyzed reactions. Furthermore, the inherent chirality of the scaffold can be used to create a chiral environment around a catalytic center, enabling high levels of enantioselectivity in a wide range of chemical transformations. In the realm of organocatalysis, the amino and hydroxyl groups can act as key functional elements in hydrogen bonding-mediated catalysis or as Brønsted acid/base catalysts.
Analytical Methodologies for Purity and Enantiomeric Excess Determination
Chiral Chromatography (HPLC, GC) Method Development and Validation
Chiral chromatography is the cornerstone for determining the enantiomeric excess (e.e.) of chiral compounds like (S)-2-Amino-1-hydroxyhexan-3-one. This technique separates enantiomers by exploiting their differential interactions with a chiral stationary phase (CSP).
High-Performance Liquid Chromatography (HPLC) is the most common method for the enantiomeric separation of amino ketones. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective. nih.govscilit.com Method development involves screening various CSPs and mobile phase compositions to achieve optimal separation (resolution > 1.5). For α-amino ketones, columns like Chiralpak® and Chiralcel® are frequently employed. nih.gov The separation can be performed in either normal-phase mode, using eluents like n-hexane/alcohol mixtures, or in reversed-phase mode. nih.govphenomenex.com The results of screening studies on similar β-aminoketones indicate that cellulose-derived CSPs often show higher enantioselectivity than amylose-based ones for this class of compounds. nih.gov
Gas Chromatography (GC) can also be used for chiral separations. However, due to the low volatility of amino ketones, derivatization is a mandatory prerequisite. cat-online.com The amino and hydroxyl groups are typically converted into more volatile esters or acetylated derivatives to facilitate passage through the GC column. The separation is then carried out on a capillary column coated with a chiral stationary phase. cat-online.com
Method validation ensures the reliability of the analytical results. Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), and limit of quantitation (LOQ).
Table 1: Typical Chiral HPLC Conditions for Aminoketone Separation This table is a generalized representation based on methods for analogous compounds.
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Chiralpak® IA, Chiralcel® OD-H) | nih.gov |
| Mobile Phase (Normal Phase) | n-Hexane / Isopropanol or Ethanol mixtures (e.g., 90:10 v/v) | nih.gov |
| Mobile Phase (Reversed Phase) | Acetonitrile / Water with acid modifier (e.g., Formic Acid) | phenomenex.com |
| Flow Rate | 0.5 - 1.0 mL/min | nih.gov |
| Detection | UV at 210-220 nm (for the ketone chromophore) | heraldopenaccess.us |
| Column Temperature | Ambient or controlled (e.g., 25 °C) | nih.gov |
Derivatization-Based Enantiomeric Excess Determination Techniques (e.g., Marfey's Method)
An alternative to direct chiral chromatography is the use of a chiral derivatizing agent (CDA) to convert the enantiomers into a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) HPLC column, typically a C18 reversed-phase column. mdpi.com
Marfey's method is a pre-column derivatization technique widely used for determining the absolute configuration and enantiomeric purity of amino acids and related compounds. nih.govnih.gov The primary amine of this compound reacts with Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA), under mild basic conditions. mdpi.com The reaction forms stable diastereomeric adducts. The (S)-enantiomer of the analyte will form the L-S diastereomer, while any contaminating (R)-enantiomer will form the L-R diastereomer. These are then separated by reversed-phase HPLC and quantified by UV detection at approximately 340 nm, corresponding to the dinitrophenyl chromophore. peptide.com The enantiomeric excess is calculated from the integrated peak areas of the two diastereomers.
Table 2: General Protocol for Enantiomeric Excess Determination using Marfey's Method
| Step | Procedure | Purpose | Reference |
|---|---|---|---|
| 1. Sample Preparation | Dissolve a small amount (e.g., 50-100 µg) of the amino ketone in water or a water/acetone (B3395972) mixture. | To prepare the analyte for reaction. | peptide.com |
| 2. Derivatization | Add a solution of Marfey's reagent (L-FDAA) in acetone and a sodium bicarbonate solution. Heat at ~40 °C for 1 hour. | To form diastereomeric adducts. The base catalyzes the nucleophilic aromatic substitution. | mdpi.comyoutube.com |
| 3. Quenching | Add a small amount of acid (e.g., 1 M HCl) to neutralize the solution and stop the reaction. | To prevent further reaction or degradation. | youtube.com |
| 4. HPLC Analysis | Inject the resulting mixture onto a reversed-phase HPLC system (e.g., C18 column). | To separate the L-S and L-R diastereomers. | peptide.com |
| 5. Detection & Quantification | Monitor the elution profile with a UV detector at ~340 nm. Integrate the peak areas for each diastereomer. | To quantify the relative amounts of each enantiomer. | peptide.com |
Spectroscopic Methods for Purity Assessment in Research Samples (e.g., Quantitative NMR)
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary method for determining the purity of organic compounds without the need for an identical reference standard of the analyte. figshare.com It relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.
For the purity assessment of a research sample of this compound, the ¹H qNMR method is typically used. youtube.com The procedure involves accurately weighing the analyte and a high-purity internal standard (calibrant) into an NMR tube and dissolving them in a suitable deuterated solvent. acs.org The internal standard must have at least one signal that is well-resolved from any analyte signals. By comparing the integral of a known proton signal from the analyte with a known proton signal from the internal standard, the purity of the analyte can be calculated with high precision. nih.govnih.gov Careful selection of experimental parameters, such as a long relaxation delay (D1), is crucial to ensure full relaxation of all protons and thus accurate integration. acs.org
Table 3: Example of Purity Calculation using ¹H qNMR This table presents a hypothetical calculation for the target compound.
| Variable | Description | Example Value | Reference |
|---|---|---|---|
| IAnalyte | Integral of a selected, well-resolved signal from the analyte. | 50.0 | youtube.comacs.org |
| IStd | Integral of a selected signal from the internal standard. | 100.0 | |
| NAnalyte | Number of protons giving rise to the selected analyte signal. | 2 | |
| NStd | Number of protons giving rise to the selected standard signal. | 3 | |
| MWAnalyte | Molecular weight of the analyte (C₆H₁₃NO₂ = 131.17 g/mol). | 131.17 | |
| MWStd | Molecular weight of the internal standard (e.g., Maleic Acid = 116.07 g/mol). | 116.07 | |
| mAnalyte | Mass of the analyte sample weighed into the NMR tube. | 10.50 mg | |
| mStd | Mass of the internal standard weighed into the NMR tube. | 5.25 mg | |
| PStd | Purity of the internal standard (as a weight fraction). | 0.999 | |
| PurityAnalyte (%) = (IAnalyte / IStd) * (NStd / NAnalyte) * (MWAnalyte / MWStd) * (mStd / mAnalyte) * PStd * 100 | |||
| PurityAnalyte (%) = (50.0 / 100.0) * (3 / 2) * (131.17 / 116.07) * (5.25 / 10.50) * 0.999 * 100 = 42.3% |
Advanced Hyphenated Techniques for Trace Analysis in Synthetic Mixtures (e.g., LC-MS/MS)
During the synthesis of this compound, various impurities such as starting materials, reagents, or by-products may be present in the final mixture. Advanced hyphenated techniques, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are indispensable for detecting and quantifying these impurities at trace levels. nih.gov
LC-MS combines the separation power of HPLC with the high selectivity and sensitivity of mass spectrometry. nih.gov For trace analysis, tandem mass spectrometry (MS/MS) is operated in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (typically the molecular ion, [M+H]⁺) of the target impurity is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is then monitored in the third quadrupole (Q3). medsci.org This precursor-to-product ion transition is highly specific to the compound of interest, minimizing interference from the matrix and allowing for quantification at parts-per-million (ppm) or lower levels. nih.gov This technique is crucial for controlling potentially genotoxic impurities in pharmaceutical development. nih.gov
Table 4: Illustrative LC-MS/MS Parameters for Trace Impurity Analysis This table shows hypothetical MRM transitions for a potential starting material impurity, Valine ([M+H]⁺ = 118.1), in a synthetic mixture of this compound.
| Analyte (Impurity) | Precursor Ion (Q1) [m/z] | Product Ion (Q3) [m/z] | Ionization Mode | Purpose | Reference |
|---|---|---|---|---|---|
| Valine | 118.1 | 72.1 | Positive ESI | Quantifier ion (most intense, used for calculation) | nih.govmedsci.org |
| 118.1 | 56.1 | Qualifier ion (used for identity confirmation) |
Future Directions and Emerging Research Avenues
Development of More Sustainable and Green Synthetic Routes
The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce environmental impact and enhance safety and efficiency. For a molecule like (S)-2-Amino-1-hydroxyhexan-3-one, this translates to the development of catalytic and biocatalytic methods that minimize waste and avoid harsh reaction conditions.
Recent advances in the synthesis of α-amino ketones have highlighted a shift away from stoichiometric reagents and multi-step procedures that often involve protecting groups and hazardous chemicals. rsc.orgresearchgate.netcolab.ws Future research will likely focus on the direct and asymmetric synthesis of this compound and its analogs. One promising avenue is the use of biocatalysis, which offers high selectivity under mild, aqueous conditions. nih.gov Engineered enzymes, such as amine dehydrogenases, have already shown great potential in the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols. frontiersin.org This approach, using ammonia (B1221849) as a green and inexpensive amino donor, could be adapted for the synthesis of our target molecule from a suitable α,β-dihydroxy ketone precursor. frontiersin.org
Furthermore, the development of chemoenzymatic and one-pot cascade reactions represents a significant step towards sustainability. rsc.orgorganic-chemistry.org For instance, a process combining an enzymatic step with a chemical transformation in a single vessel can significantly reduce purification steps and solvent usage. The application of such strategies to the synthesis of this compound would be a major advancement.
Table 1: Comparison of Synthetic Approaches for Chiral α-Amino Ketones
| Synthetic Strategy | Advantages | Challenges | Key Research Directions for this compound |
| Traditional Chemical Synthesis | Well-established, broad substrate scope. | Often requires multiple steps, protecting groups, and stoichiometric, hazardous reagents. rsc.org | Development of more efficient and direct catalytic methods. |
| Biocatalysis (e.g., Amine Dehydrogenases) | High stereoselectivity, mild reaction conditions, environmentally benign. nih.govfrontiersin.org | Enzyme stability and substrate scope can be limiting. | Screening and engineering of enzymes for the specific synthesis of this compound. |
| Chemoenzymatic Cascade Reactions | Reduced number of work-up and purification steps, improved atom economy. rsc.org | Compatibility of reaction conditions for different catalytic steps. | Design of novel cascade reactions for the one-pot synthesis of the target compound. |
| Asymmetric Transfer Hydrogenation | High enantioselectivity, avoids the use of high-pressure hydrogen gas. acs.org | Requires precious metal catalysts. | Development of more sustainable and earth-abundant metal catalysts. |
Exploitation in Flow Chemistry and Microreactor Technology
Flow chemistry, characterized by the continuous processing of chemical reactions in reactors with small dimensions, offers numerous advantages over traditional batch synthesis, including enhanced safety, better process control, and potential for scalability. nih.gov The application of flow chemistry to the synthesis and derivatization of this compound is a promising area of research.
Microreactor systems are particularly well-suited for enzymatic reactions, allowing for precise control of temperature, pH, and reaction time, which can lead to improved enzyme stability and productivity. nih.gov The enzymatic synthesis of chiral amino alcohols has been successfully demonstrated in cascading continuous-flow microreactors, showcasing the potential for efficient and intensified production. nih.gov Adapting such systems for the biocatalytic production of this compound could enable its large-scale and cost-effective synthesis.
Moreover, flow chemistry facilitates multi-step syntheses by allowing the direct coupling of sequential reactions without the need for intermediate purification. This has been demonstrated in the synthesis of α-halo ketones, which are important precursors for α-amino ketones. researchgate.net A future research goal would be to develop a fully continuous process for the synthesis of this compound, potentially starting from simple, readily available precursors.
Integration into Automated Synthesis Platforms
The automation of chemical synthesis is revolutionizing the way new molecules are discovered and developed. Automated platforms can perform complex reaction sequences with high precision and reproducibility, accelerating the optimization of reaction conditions and the generation of compound libraries for screening purposes. nih.gov
For a versatile building block like this compound, integration into automated synthesis platforms would be highly beneficial. This would allow for the rapid and systematic exploration of its synthetic potential. For example, by coupling the automated synthesis of the core structure with a variety of subsequent diversification reactions, a large library of derivatives could be generated for biological evaluation.
The automated synthesis of protected α-amino aldehydes, which are key intermediates for vicinal amino alcohols, has already been achieved. nih.gov A similar approach could be developed for this compound, enabling its on-demand synthesis and immediate use in subsequent automated transformations. This would be particularly valuable in the context of medicinal chemistry, where the rapid synthesis of analogs is crucial for structure-activity relationship studies.
Exploration of Novel Reactivity Patterns for Diversification
The rich functionality of this compound, with its stereogenic center, primary amine, primary alcohol, and ketone groups, provides a fertile ground for the exploration of novel reactivity patterns. While the individual functional groups have well-established chemistries, their interplay within this specific molecular architecture can lead to unique and valuable transformations.
Future research will likely focus on developing new catalytic methods for the selective functionalization of each part of the molecule. For example, the development of catalytic asymmetric methods for the addition of nucleophiles to the ketone would allow for the creation of a second stereocenter with high control. rsc.org Similarly, the selective derivatization of the primary amine or alcohol in the presence of the other functional groups is a key challenge that can be addressed through the development of new orthogonal protection and activation strategies.
Furthermore, the molecule can serve as a scaffold for the synthesis of more complex structures through cascade or multicomponent reactions. For instance, the amine and ketone functionalities could participate in intramolecular cyclization reactions to form heterocyclic systems, which are prevalent in many biologically active compounds. The exploration of such novel reactivity will undoubtedly expand the synthetic utility of this compound and open up new avenues for the discovery of novel chemical entities.
Table 2: Potential Diversification Reactions of this compound
| Functional Group | Potential Transformation | Product Class |
| Ketone | Asymmetric reduction, Grignard addition, Wittig reaction | Chiral diols, tertiary alcohols, alkenes |
| Amine | Acylation, alkylation, sulfonylation, reductive amination | Amides, secondary/tertiary amines, sulfonamides |
| Alcohol | Esterification, etherification, oxidation | Esters, ethers, aldehydes/carboxylic acids |
| Multiple Groups | Intramolecular cyclization, Pictet-Spengler reaction | Heterocycles (e.g., piperidines, morpholines) |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (S)-2-Amino-1-hydroxyhexan-3-one, and how can stereochemical purity be ensured during synthesis?
- Methodology :
- Reductive amination or asymmetric catalysis (e.g., using chiral auxiliaries) are common approaches for synthesizing β-amino alcohols. For stereochemical control, employ chiral HPLC or polarimetry to verify enantiomeric excess (>98% recommended).
- Example : A similar compound, (1S,3R)-3-amino-cyclohexanecarboxylic acid, was synthesized via resolution from 3-cyclohexenecarboxylic acid, with identity confirmed by NMR and HRMS .
- Key Parameters : Optimize reaction time, temperature, and solvent polarity to minimize racemization.
Q. How can the structural and functional group integrity of this compound be validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Analyze , , and 2D (COSY, HSQC) spectra to confirm amine (-NH), hydroxyl (-OH), and ketone (C=O) groups. For example, NMR peaks for analogous amino alcohols typically appear at δ 1.2–2.3 ppm (cyclohexane protons) and δ 3.1–3.5 ppm (amine/OH protons) .
- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., calculated m/z for CHNO: 143.0946).
- IR Spectroscopy : Confirm O-H (3200–3600 cm) and N-H (3300–3500 cm) stretches.
Q. What are the stability considerations for this compound under varying pH and temperature conditions?
- Experimental Design :
- Conduct accelerated stability studies by storing the compound at 25°C, 40°C, and 60°C under neutral (pH 7), acidic (pH 3), and alkaline (pH 10) conditions for 1–4 weeks.
- Monitor degradation via HPLC-UV (e.g., C18 column, 210 nm detection).
- Critical Finding : Cyclohexanol derivatives like 2-hydroxycyclohexan-1-one decompose at >100°C or under prolonged acidic conditions, forming cyclohexene byproducts .
Advanced Research Questions
Q. How do stereochemical and conformational properties of this compound influence its reactivity in catalytic applications?
- Computational Approach :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to model the compound’s lowest-energy conformers and transition states. Compare with experimental data from X-ray crystallography (e.g., single-crystal studies for analogous amino alcohols ).
- Experimental Validation :
- Use kinetic isotope effects (KIE) or dynamic NMR to study intramolecular hydrogen bonding between -NH and -OH groups, which may stabilize specific conformers.
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Data Reconciliation Framework :
- Systematic Review : Compile literature on analogous compounds (e.g., 3-Aminohexanedioic acid derivatives) and categorize discrepancies in IC values or binding affinities .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to assess variability caused by assay conditions (e.g., cell lines, solvent polarity).
- Case Study : Iterative qualitative analysis (as in social science research ) can identify methodological biases, such as inconsistent purity thresholds (<95% vs. >99%).
Q. How can the compound’s solubility and bioavailability be optimized for in vivo studies without altering its core structure?
- Methodological Solutions :
- Prodrug Design : Introduce transient protecting groups (e.g., acetyl for -OH, tert-butoxycarbonyl for -NH) to enhance lipid solubility .
- Co-crystallization : Screen with co-formers (e.g., succinic acid) to improve aqueous solubility, as demonstrated for cyclohexane-based pharmaceuticals .
- In Silico Prediction : Use tools like COSMO-RS to simulate solubility parameters in biological matrices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
